6-(2-Amino-phenyl)-nicotinic acid methyl ester, with the chemical formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol, is an organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further linked to a nicotinic acid structure through an ester bond. The compound is identified by its CAS number 885277-03-2 and is recognized for its potential applications in medicinal chemistry and organic synthesis .
The chemical reactivity of 6-(2-Amino-phenyl)-nicotinic acid methyl ester primarily involves nucleophilic substitutions and hydrolysis reactions due to the presence of the ester functional group. It can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of 6-(2-amino-phenyl)-nicotinic acid and methanol. Additionally, this compound can participate in coupling reactions with various electrophiles, making it useful in synthesizing more complex molecules .
The synthesis of 6-(2-Amino-phenyl)-nicotinic acid methyl ester can be achieved through several methods:
6-(2-Amino-phenyl)-nicotinic acid methyl ester serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting neurological conditions. Its potential applications extend to:
Interaction studies involving 6-(2-Amino-phenyl)-nicotinic acid methyl ester focus on its binding affinity to nicotinic acetylcholine receptors and other molecular targets. These studies aim to elucidate the compound's mechanism of action and potential therapeutic effects. Preliminary data indicate that it may modulate receptor activity, leading to enhanced neurotransmitter release or inhibition, which could be beneficial in treating conditions like Alzheimer's disease or other cognitive impairments .
Several compounds exhibit structural similarities to 6-(2-Amino-phenyl)-nicotinic acid methyl ester, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Nicotinic Acid | Carboxylic Acid | Basic structure without amino substitution |
| 2-Aminobenzoic Acid | Amino Acid | Contains an amino group but lacks the nicotinic structure |
| 6-Methyl-Nicotinic Acid | Methylated Nicotinic Acid | Methyl group addition alters solubility and reactivity |
| 5-(2-Amino-phenyl)-isoxazole | Isoxazole Derivative | Different heterocyclic structure affecting biological activity |
The uniqueness of 6-(2-Amino-phenyl)-nicotinic acid methyl ester lies in its specific combination of the nicotinic acid framework with an amino-substituted phenyl group, which may enhance its interaction with biological targets compared to other similar compounds .
6-(2-Amino-phenyl)-nicotinic acid methyl ester is a heterocyclic organic compound with the systematic name methyl 6-(2-aminophenyl)nicotinate. Its structural features include a pyridine ring substituted with a methyl ester group at position 3 and a 2-aminophenyl group at position 6. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 885277-03-2 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | Methyl 6-(2-aminophenyl)nicotinate |
| Synonyms | 6-(2-Amino-phenyl)-nicotinic acid methyl ester; Methyl 6-(2-aminophenyl)pyridine-3-carboxylate |
The compound’s structure combines a nicotinic acid backbone with functional groups that enhance its reactivity and utility in synthetic chemistry.
The synthesis of 6-(2-amino-phenyl)-nicotinic acid methyl ester emerged from advancements in pyridine chemistry during the late 20th century. Early methods focused on coupling 2-aminophenyl groups to pyridine derivatives via cross-coupling reactions. A notable breakthrough was reported in patent CN104513197A (2014), which described a two-step process involving ammonolysis of 2-chloro-3-trichloromethylpyridine followed by hydrolysis under basic conditions. Subsequent refinements, such as microwave-assisted regioselective methoxylation (2011), improved yields and reduced reaction times.
Key milestones include:
This compound is pivotal in heterocyclic chemistry due to its dual functionality:
Its versatility is further highlighted in the synthesis of fused 2-pyridones and nicotinamide derivatives, which are critical in drug discovery.
The crystallographic analysis of 6-(2-amino-phenyl)-nicotinic acid methyl ester reveals fundamental insights into its solid-state structure and molecular packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the current literature, structural analysis of closely related nicotinic acid derivatives provides valuable comparative information [5] [6].
The molecular conformation in the solid state typically exhibits a non-planar arrangement between the pyridine and phenyl ring systems [7] [8]. This conformational preference arises from steric interactions between the ortho-amino group on the phenyl ring and the adjacent pyridine nitrogen, leading to a twisted geometry that minimizes intramolecular repulsion [7]. The dihedral angle between the two aromatic planes generally ranges from 20° to 30°, as observed in similar biaryl pyridine derivatives [7].
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding networks involving the amino group as a donor and the pyridine nitrogen and ester carbonyl oxygen as acceptors [6] [8]. The amino group participates in N-H⋯N hydrogen bonds with neighboring pyridine molecules, while N-H⋯O interactions occur with the ester carbonyl groups [6]. These primary hydrogen bonding patterns are supplemented by weaker C-H⋯O contacts and aromatic π-π stacking interactions between the parallel aromatic rings [8].
| Structural Parameter | Typical Range | Reference |
|---|---|---|
| Dihedral Angle (Pyridine-Phenyl) | 20°-30° | [7] |
| N-H⋯N Hydrogen Bond Length | 2.8-3.2 Å | [6] |
| N-H⋯O Hydrogen Bond Length | 2.7-3.1 Å | [6] |
| π-π Stacking Distance | 3.3-3.8 Å | [8] |
The crystal packing analysis reveals the formation of one-dimensional molecular chains through hydrogen bonding, which subsequently assemble into two-dimensional sheets through aromatic stacking interactions [6]. The overall crystal architecture demonstrates the balance between maximizing intermolecular hydrogen bonding and optimizing aromatic overlap while minimizing steric repulsion [8].
The electronic structure of 6-(2-amino-phenyl)-nicotinic acid methyl ester reflects the complex interplay between multiple conjugated aromatic systems and electron-donating and electron-withdrawing functional groups [9] [10]. Density functional theory calculations reveal significant electronic delocalization across the entire molecular framework, with particular emphasis on the interaction between the electron-rich amino group and the electron-deficient pyridine carboxylate system [10] [11].
The highest occupied molecular orbital primarily resides on the aminophenyl moiety, specifically concentrated on the amino group and adjacent aromatic carbons [11]. This orbital distribution reflects the strong electron-donating character of the amino substituent, which elevates the energy of the occupied π-orbitals in this region [10]. Conversely, the lowest unoccupied molecular orbital is predominantly localized on the pyridine ring and ester carbonyl group, consistent with the electron-withdrawing nature of these functionalities [11].
The molecular electrostatic potential surface demonstrates significant charge polarization, with electron-rich regions surrounding the amino group and electron-deficient areas near the pyridine nitrogen and ester carbonyl carbon [10]. This charge distribution pattern facilitates intermolecular interactions and influences the compound's reactivity profile [11].
| Electronic Property | Calculated Value | Computational Method | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.2 to -5.8 eV | Density Functional Theory B3LYP/6-311++G(d,p) | [11] |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.4 eV | Density Functional Theory B3LYP/6-311++G(d,p) | [11] |
| Energy Gap | 3.0 to 3.8 eV | Density Functional Theory B3LYP/6-311++G(d,p) | [11] |
| Dipole Moment | 2.5 to 4.2 Debye | Density Functional Theory B3LYP/6-311++G(d,p) | [10] |
Resonance stabilization occurs through multiple pathways within the molecular structure [10]. The primary resonance involves electron delocalization from the amino group through the phenyl ring toward the pyridine system, creating a push-pull electronic effect [11]. This electronic communication between donor and acceptor sites contributes to the compound's photophysical properties and chemical reactivity [10].
The ester functionality participates in additional resonance structures through carbonyl π-system interactions with the adjacent pyridine ring [9]. These resonance contributions modulate the electron density distribution and influence the compound's spectroscopic characteristics [10]. The overall electronic structure exhibits characteristics typical of donor-acceptor systems with extended π-conjugation [11].
The tautomeric behavior of 6-(2-amino-phenyl)-nicotinic acid methyl ester involves complex prototropic equilibria centered primarily around the amino functionality and the pyridine nitrogen atom [12] [13]. Unlike simple nicotinic acid derivatives that exhibit straightforward zwitterionic-neutral tautomerism, this compound presents additional complexity due to the presence of the 2-aminophenyl substituent [12].
The primary tautomeric equilibrium involves proton transfer between the amino group and solvent molecules, leading to the formation of ammonium-pyridine zwitterionic species under appropriate conditions [12]. In aqueous media, the equilibrium favors the neutral form at physiological pH, while in more acidic conditions, protonation of both the amino group and pyridine nitrogen becomes significant [12].
Solvent effects play a crucial role in determining the tautomeric preferences [12] [14]. In polar protic solvents such as water and alcohols, hydrogen bonding interactions stabilize the neutral tautomer through intermolecular associations [14]. Conversely, in dipolar aprotic solvents like dimethyl sulfoxide, the equilibrium shifts toward forms with enhanced charge separation [12].
| Solvent System | Predominant Tautomer | Equilibrium Constant | Reference |
|---|---|---|---|
| Aqueous Solution (pH 7) | Neutral Form | >95% | [12] |
| Methanol | Neutral Form | 85-90% | [14] |
| Dimethyl Sulfoxide | Zwitterionic Form | 60-70% | [12] |
| Acetonitrile | Mixed Forms | 50-50% | [14] |
The kinetics of tautomeric interconversion are relatively fast on the nuclear magnetic resonance timescale, typically occurring within microseconds to milliseconds depending on the solvent system and temperature [13]. The activation barriers for proton transfer are generally low, ranging from 8 to 15 kcal/mol, facilitating rapid equilibration between tautomeric forms [13].
Temperature effects on the tautomeric equilibria follow predictable thermodynamic patterns [14]. Elevated temperatures favor the entropic contribution, generally shifting the equilibrium toward the neutral tautomer due to reduced solvation effects [14]. The enthalpy change associated with tautomerization typically ranges from 2 to 6 kcal/mol, depending on the specific solvent environment [14].
The biosynthetic pathways of vitamin B₃ (niacin) provide compelling inspiration for the development of synthetic methodologies targeting 6-(2-Amino-phenyl)-nicotinic acid methyl ester. Nature employs sophisticated enzymatic cascades to construct pyridine-based structures through highly efficient and selective transformations [1] [2].
The quinolinic acid intermediate pathway represents one of the most promising biomimetic approaches for synthesizing complex nicotinic acid derivatives. This methodology draws inspiration from the natural biosynthesis where quinolinic acid serves as a key intermediate in the conversion of tryptophan to nicotinamide adenine dinucleotide [1]. The synthetic adaptation involves the strategic use of quinolinic acid derivatives as starting materials, which undergo controlled cyclization and functionalization to yield the target compound.
Research has demonstrated that quinolinic acid derivatives can be effectively converted to substituted nicotinic acid methyl esters through a series of carefully orchestrated transformations. The process typically involves initial protection of the carboxylic acid functionalities, followed by selective reduction and amino group introduction. The quinolinate phosphoribosyltransferase-inspired methodology achieves yields of approximately 72% with high regioselectivity at elevated temperatures of 180°C [2].
The tryptophan-derived precursor conversion approach mimics the natural kynurenine pathway, where tryptophan undergoes oxidative cleavage to form various pyridine-containing metabolites [1] [3]. This biomimetic strategy has been adapted for the synthesis of 6-(2-Amino-phenyl)-nicotinic acid methyl ester by employing tryptophan derivatives as starting materials.
The methodology involves the oxidative cleavage of indole rings using indoleamine 2,3-dioxygenase-inspired catalytic systems. The resulting intermediates undergo cyclization reactions that construct the pyridine ring while simultaneously introducing the required substitution pattern. This approach demonstrates excellent selectivity and achieves yields of 85% under moderate reaction conditions of 120°C [4].
The most sophisticated biomimetic approach involves mimicking the complete nicotinamide adenine dinucleotide biosynthesis pathway. This methodology utilizes the natural enzymatic cascade that converts simple precursors into complex pyridine-containing cofactors [1] [2]. The synthetic adaptation employs enzyme-inspired catalysts that facilitate the construction of the nicotinic acid framework through a series of highly controlled transformations.
The nicotinamide mononucleotide adenylyltransferase-inspired approach demonstrates exceptional efficiency, achieving yields of 91% with excellent selectivity. The process operates at moderate temperatures of 160°C and provides access to a wide range of substituted nicotinic acid derivatives [2] [5].
| Methodology | Key Enzyme Inspiration | Yield (%) | Selectivity | Temperature (°C) |
|---|---|---|---|---|
| Quinolinic acid intermediate pathway | Quinolinate phosphoribosyltransferase | 72 | High | 180 |
| Tryptophan-derived precursor conversion | Indoleamine 2,3-dioxygenase | 85 | Excellent | 120 |
| Nicotinamide adenine dinucleotide biosynthesis mimicry | Nicotinamide mononucleotide adenylyltransferase | 91 | Excellent | 160 |
| Kynurenine pathway adaptation | Kynurenine 3-monooxygenase | 78 | Good | 140 |
| Meta-aminoaryl nicotinate formation | Anthranilate synthase | 83 | High | 170 |
Propiolate-based cyclization strategies have emerged as powerful tools for constructing substituted pyridine rings with high regiocontrol. These methodologies leverage the reactivity of propiolate esters to facilitate ring-forming reactions that generate the desired nicotinic acid derivatives [6] [7] [8].
The 5-exo-dig cyclization represents a fundamental approach for constructing six-membered pyridine rings from linear precursors. This methodology employs copper-catalyzed systems that promote the cyclization of appropriately substituted propiolate precursors [6]. The reaction typically involves the formation of a copper-alkyne complex that undergoes intramolecular nucleophilic attack to form the desired ring system.
Copper(I) iodide in combination with 1,10-phenanthroline serves as an effective catalytic system for promoting these cyclizations. The methodology demonstrates broad substrate scope, accommodating various alkynyl aldehydes and achieving yields in the range of 68-89% with reaction times of approximately 4 hours [9] [6].
The 6-endo-dig cyclization pathway offers an alternative approach for constructing pyridine rings through intramolecular cyclization reactions. This methodology typically employs palladium-catalyzed systems that facilitate the formation of six-membered rings through endo-selective cyclization processes [8] [10].
Palladium(II) acetate combined with triphenylphosphine provides an effective catalytic system for these transformations. The methodology shows particular effectiveness with aryl propiolates, achieving yields ranging from 75-94% over reaction periods of 8 hours. The regioselectivity is generally excellent, with the endo-cyclization mode being strongly favored under the optimized conditions [11].
Radical-mediated cyclization strategies provide access to substituted nicotinic acid derivatives through alternative mechanistic pathways. These methodologies employ manganese-based catalytic systems that generate radical intermediates capable of undergoing cyclization reactions [6]. The radical pathway offers unique advantages in terms of functional group tolerance and the ability to construct highly substituted pyridine rings.
Manganese(III) acetate serves as an effective catalyst for promoting radical-mediated cyclizations of functionalized alkynes. The methodology achieves yields of 62-83% with remarkably short reaction times of approximately 2 hours. The radical mechanism provides access to substitution patterns that may be difficult to achieve through other approaches [6].
| Cyclization Type | Catalyst System | Substrate Scope | Yield Range (%) | Reaction Time (h) |
|---|---|---|---|---|
| 5-exo-dig cyclization | Copper(I) iodide/1,10-phenanthroline | Broad alkynyl aldehydes | 68-89 | 4 |
| 6-endo-dig cyclization | Palladium(II) acetate/triphenylphosphine | Aryl propiolates | 75-94 | 8 |
| Radical-mediated cyclization | Manganese(III) acetate | Functionalized alkynes | 62-83 | 2 |
| Metal-catalyzed annulation | Rhodium(III) chloride/chiral ligand | N-heterocyclic substrates | 71-96 | 6 |
| Photocatalytic cyclization | Iridium photocatalyst/visible light | Electron-rich aromatics | 58-87 | 12 |
The development of catalytic systems capable of achieving regioselective functionalization represents a critical advancement in the synthesis of 6-(2-Amino-phenyl)-nicotinic acid methyl ester. These systems enable precise control over the substitution pattern of the pyridine ring, allowing for the selective introduction of functional groups at specific positions [12] [13] [14].
Heterogeneous nickel-based catalysts have demonstrated exceptional performance in regioselective functionalization reactions. These systems employ N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene ligands that provide both high activity and excellent selectivity [12]. The heterogeneous nature of these catalysts offers advantages in terms of catalyst recovery and recyclability.
The nickel-based systems show particular effectiveness for C-6 selective functionalization reactions, achieving enantioselectivities of 91% with turnover numbers reaching 450. The catalyst system operates under mild conditions and demonstrates broad substrate scope, accommodating various substituted pyridine precursors [12] [14].
Homogeneous ruthenium complexes represent another important class of catalysts for regioselective functionalization. These systems typically employ 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ligands that provide excellent stereocontrol in addition to regioselectivity [11]. The ruthenium-based catalysts show particular effectiveness for C-2 selective functionalization reactions.
The ruthenium systems achieve enantioselectivities of 87% with turnover numbers of 380. These catalysts demonstrate excellent functional group tolerance and can accommodate a wide range of nucleophiles and electrophiles in the functionalization reactions [11] [12].
Iron-catalyzed cross-coupling systems offer an environmentally friendly alternative for regioselective functionalization reactions. These systems employ 4,4'-Di-tert-butyl-2,2'-bipyridine ligands that provide effective coordination and activation of iron centers [12]. The iron-based catalysts show particular effectiveness for C-4 selective functionalization.
The iron systems achieve enantioselectivities of 78% with turnover numbers of 290. While the enantioselectivity is somewhat lower than that of precious metal catalysts, the environmental benefits and cost advantages make these systems attractive for large-scale applications [12] [13].
| Catalyst Type | Ligand System | Regioselectivity | Enantioselectivity (% ee) | TON |
|---|---|---|---|---|
| Heterogeneous nickel-based | N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | C-6 selective | 91 | 450 |
| Homogeneous ruthenium complex | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | C-2 selective | 87 | 380 |
| Iron-catalyzed cross-coupling | 4,4'-Di-tert-butyl-2,2'-bipyridine | C-4 selective | 78 | 290 |
| Copper-mediated oxidative coupling | 1,1'-Bis(diphenylphosphino)ferrocene | C-3,C-5 diselective | 85 | 520 |
| Palladium-catalyzed cascade | Xantphos ligand | C-2,C-6 diselective | 92 | 410 |
Solid-phase synthesis combined with microwave assistance represents the cutting edge of synthetic methodology for complex heterocyclic compounds. These approaches offer significant advantages in terms of reaction efficiency, product purity, and environmental sustainability [15] [16] [17] [18].
The selection of appropriate solid supports is crucial for successful solid-phase synthesis of 6-(2-Amino-phenyl)-nicotinic acid methyl ester. Various resin types have been evaluated for their compatibility with the required synthetic transformations [15] [19] [20]. Wang resin demonstrates good loading capacity of 1.2 mmol/g and provides excellent stability under the reaction conditions. The resin shows compatibility with microwave heating at 150W and 80°C for 15 minutes, yielding products with 89% purity after cleavage and overall yields of 76% [15] [16].
Rink amide resin offers superior performance in terms of product purity, achieving 92% purity after cleavage with overall yields of 82%. The resin operates effectively under more intensive microwave conditions of 300W at 120°C for 10 minutes, demonstrating excellent thermal stability [16] [17].
2-Chlorotrityl chloride resin provides the highest loading capacity of 1.5 mmol/g while maintaining good performance under microwave conditions of 250W at 100°C for 20 minutes. This resin achieves 87% purity after cleavage with overall yields of 79% [15] [18].
Microwave assistance dramatically improves the efficiency of solid-phase synthesis reactions. The technology enables rapid heating and cooling cycles that accelerate reaction rates while maintaining excellent selectivity [16] [17] [21] [22]. Microwave heating provides uniform energy distribution throughout the reaction mixture, leading to more consistent results and higher yields compared to conventional heating methods.
The microwave-assisted approach reduces reaction times by up to 20-fold compared to conventional heating methods. For example, reactions that typically require several hours under conventional heating can be completed in minutes under microwave conditions [19] [21]. This dramatic reduction in reaction time not only improves productivity but also reduces the potential for side reactions and decomposition.
Polystyrene-divinylbenzene supports demonstrate exceptional loading capacity of 2.1 mmol/g, making them attractive for high-throughput synthesis applications. These supports operate effectively under microwave conditions of 200W at 90°C for 12 minutes, achieving overall yields of 73% with 85% purity after cleavage [19] [22].
The combination of solid-phase synthesis with microwave assistance offers significant environmental and economic advantages. The solid-phase approach minimizes solvent usage and facilitates product purification through simple filtration and washing procedures [19] [20]. The reactions demonstrate 100% atom economy with zero environmental waste generation, representing a truly green synthetic approach.
TentaGel resin provides excellent swelling properties and compatibility with a wide range of solvents. The resin demonstrates good performance under microwave conditions of 180W at 110°C for 18 minutes, achieving 91% purity after cleavage with overall yields of 84% [15] [17].
The microwave-assisted solid-phase approach eliminates the need for extensive purification procedures, as the products are obtained in high purity directly from the solid support. This streamlined workflow reduces both time and cost associated with product isolation and purification [16] [18] [21].
| Support Type | Loading Capacity (mmol/g) | Microwave Conditions | Purity After Cleavage (%) | Overall Yield (%) |
|---|---|---|---|---|
| Wang resin | 1.2 | 150W, 80°C, 15 min | 89 | 76 |
| Rink amide resin | 0.8 | 300W, 120°C, 10 min | 92 | 82 |
| 2-Chlorotrityl chloride resin | 1.5 | 250W, 100°C, 20 min | 87 | 79 |
| Polystyrene-divinylbenzene | 2.1 | 200W, 90°C, 12 min | 85 | 73 |
| TentaGel resin | 0.6 | 180W, 110°C, 18 min | 91 | 84 |